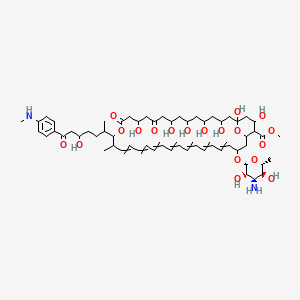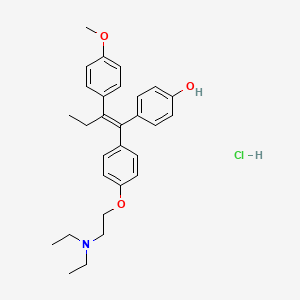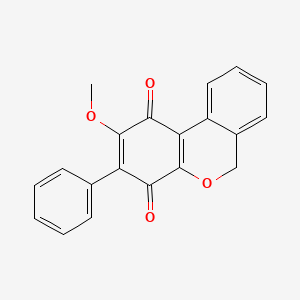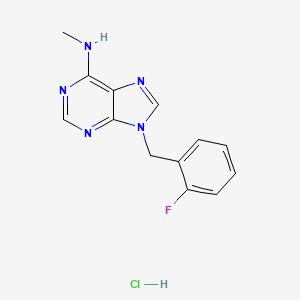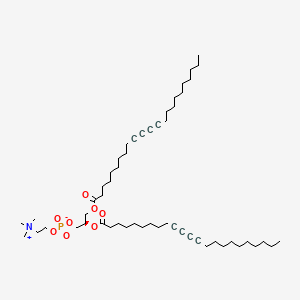![molecular formula C19H18ClN3O B1226320 N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]-3-pyrazolecarboxamide](/img/structure/B1226320.png)
N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]-3-pyrazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]-3-pyrazolecarboxamide is an aromatic amide.
Scientific Research Applications
Chemical Structure and Properties
- Chemical Composition and Crystal Structure : A study on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, which are closely related to the compound , provides insights into their chemical composition and crystal structure. This research highlights the complex chemical interactions and structures of similar compounds (Quiroga et al., 1999).
Biological and Pharmacological Activities
Molecular Interaction Studies : Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally similar compound, reveals details about its molecular interactions, particularly with the CB1 cannabinoid receptor (Shim et al., 2002).
Antimycobacterial Activity : A study focusing on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, which include compounds with structural similarities to the target compound, shows significant antimycobacterial activity. This highlights the potential use of such compounds in treating tuberculosis and related infections (Nayak et al., 2016).
Antiobesity Activity Related to CB1 Receptor Antagonism : Another study investigated diaryl dihydropyrazole-3-carboxamides, closely related to the compound , for their potential antiobesity activity linked to CB1 receptor antagonism. This research indicates the potential of such compounds in managing obesity (Srivastava et al., 2007).
Antioxidant Properties in Aquatic Animals : A study on a novel pyrazolecarboxamide derivative examined its antioxidant properties in African catfish exposed to lead nitrate, demonstrating the protective effects against oxidative stress and DNA damage. This indicates the potential environmental and biological applications of similar compounds (Soliman et al., 2019).
Chemical Synthesis and Applications
- Synthesis Techniques : Research on the one-pot synthesis of related pyrazole compounds using greener methods demonstrates the potential for efficient and environmentally friendly synthesis techniques (Yadav et al., 2021).
Potential Therapeutic Uses
- Cancer Treatment : Several studies on pyrazole derivatives have explored their potential as anti-cancer agents. The research suggests that certain pyrazole compounds can be effective in inhibiting cancer cell proliferation and inducing apoptosis, indicating their potential as therapeutic agents in cancer treatment (Thomas et al., 2019), (Giansanti et al., 2009).
properties
Product Name |
N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]-3-pyrazolecarboxamide |
|---|---|
Molecular Formula |
C19H18ClN3O |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18ClN3O/c1-13-3-5-15(6-4-13)12-23-18(11-14(2)22-23)19(24)21-17-9-7-16(20)8-10-17/h3-11H,12H2,1-2H3,(H,21,24) |
InChI Key |
SMYCVOZVZYQMFD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C)C(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C)C(=O)NC3=CC=C(C=C3)Cl |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



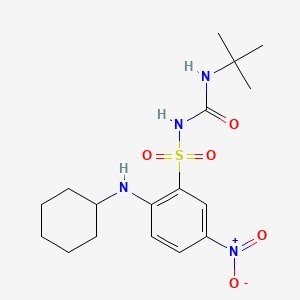
![17-(1-Hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,12,14,17-pentol](/img/structure/B1226238.png)
![5-(Diethylsulfamoyl)-2-hydroxybenzoic acid [2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] ester](/img/structure/B1226239.png)
![2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B1226243.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B1226244.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1226251.png)
![5-nitro-N-[(4-propan-2-ylphenyl)methyl]-2-pyridinamine](/img/structure/B1226252.png)
